3-(2,2-Difluoropropoxy)phenol
Description
3-(2,2-Difluoropropoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a 2,2-difluoropropoxy group at the 3-position. The difluoropropoxy moiety introduces significant electronic and steric effects, altering the compound’s reactivity, solubility, and biological activity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
3-(2,2-difluoropropoxy)phenol |
InChI |
InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5,12H,6H2,1H3 |
InChI Key |
AEXZYDJDOINJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=C1)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropoxy)phenol typically involves the etherification of phenol with 2,2-difluoropropanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for 3-(2,2-Difluoropropoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoropropoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of 3-(2,2-Difluoropropoxy)phenol.
Scientific Research Applications
3-(2,2-Difluoropropoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. Additionally, the difluoropropoxy group can enhance the compound’s lipophilicity and stability, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Fluorophenols: 2-Fluorophenol
Key Differences :
- Substituent: 2-Fluorophenol (CAS 367-12-4) contains a single fluorine atom directly attached to the phenol ring at the 2-position, whereas 3-(2,2-Difluoropropoxy)phenol has a larger, branched alkoxy group with two fluorine atoms on the propyl chain.
- Electronic Effects: The electron-withdrawing fluorine in 2-fluorophenol increases the acidity of the phenolic -OH group (pKa ~8.3) compared to phenol (pKa ~9.9). In contrast, the difluoropropoxy group in 3-(2,2-Difluoropropoxy)phenol likely exerts a weaker electron-withdrawing effect due to its distance from the aromatic ring, resulting in a slightly less acidic phenol (-OH) .
- Applications: 2-Fluorophenol is commonly used as a building block in pharmaceuticals and agrochemicals. The difluoropropoxy analog’s bulkier structure may confer improved metabolic stability in drug candidates .
Alkoxy Phenols: 3-(2-Methyl-2-propen-1-yl)-phenol 1-acetate
Key Differences :
- Functional Groups: The compound 3-(2-methyl-2-propen-1-yl)-phenol 1-acetate (CAS 890097-83-3) features an allyl-substituted phenol core with an acetate ester, while 3-(2,2-Difluoropropoxy)phenol has a fluorinated ether linkage.
- Hazard Profile: The allyl-acetate derivative is classified as acutely toxic (oral, H302), a skin irritant (H315), and a respiratory irritant (H335).
- Reactivity : The acetate group in the allyl derivative is prone to hydrolysis, whereas the difluoropropoxy group’s strong C-F bonds enhance resistance to metabolic or environmental degradation .
Perfluorinated Ethers: Propanoyl Fluoride Derivatives
Key Differences :
- Degree of Fluorination: Perfluorinated compounds like 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride (CAS 2927-83-5) are fully fluorinated, whereas 3-(2,2-Difluoropropoxy)phenol retains hydrogen atoms on its propoxy chain.
- Environmental Impact: Perfluorinated compounds are notorious for environmental persistence and bioaccumulation. The partial fluorination in 3-(2,2-Difluoropropoxy)phenol may reduce these risks while retaining desirable physicochemical properties .
- Applications: Perfluorinated ethers are used in high-performance lubricants and surfactants. The phenolic -OH group in 3-(2,2-Difluoropropoxy)phenol expands its utility to reactions requiring hydrogen bonding or further derivatization .
Fluorinated Aromatic Alcohols: 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol
Key Differences :
- Substituent Position: This compound (from Fluorochem, 2025) features a tetrafluoroethoxy group on a phenyl-propanol backbone, contrasting with the difluoropropoxy-phenol structure.
- Physicochemical Properties: The tetrafluoroethoxy group’s higher fluorine content increases lipophilicity (logP) compared to the difluoropropoxy analog. However, the propanol chain in the former may enhance water solubility via hydrogen bonding .
- Biological Activity: Fluorinated alcohols often serve as intermediates in antiviral or antifungal agents. The phenolic -OH in 3-(2,2-Difluoropropoxy)phenol could make it more suitable for targeting enzymes with phenolic substrate preferences .
Biological Activity
3-(2,2-Difluoropropoxy)phenol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12F2O2
- Molecular Weight : 202.20 g/mol
- IUPAC Name : 3-(2,2-Difluoropropoxy)phenol
- Canonical SMILES : C1=CC(=C(C=C1)O)OCC(C(F)F)(C)C
The presence of the difluoropropoxy group enhances the lipophilicity of the compound, which may contribute to its biological activity by facilitating membrane permeability.
The biological activity of 3-(2,2-Difluoropropoxy)phenol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoropropoxy moiety may enhance the compound's affinity for lipid membranes and hydrophobic binding sites on proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signal transduction pathways associated with inflammation and cell proliferation.
Antioxidant Properties
Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. A study on similar phenolic compounds demonstrated that derivatives with enhanced lipophilicity showed improved antioxidant capabilities.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-(2,2-Difluoropropoxy)phenol | 25 | Free radical scavenging |
| Resveratrol | 30 | Free radical scavenging |
| Curcumin | 20 | Free radical scavenging |
Table 1: Comparison of Antioxidant Activity
Anticancer Activity
In vitro studies have shown that 3-(2,2-Difluoropropoxy)phenol exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15 | Significant reduction in viability |
| HeLa | 18 | Moderate reduction in viability |
Table 2: Anticancer Activity
These findings indicate that the compound may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.
Case Studies
- Study on Antioxidant Capacity : A recent study evaluated the antioxidant capacity of various phenolic compounds, including derivatives of 3-(2,2-Difluoropropoxy)phenol. The results highlighted its potential as a natural antioxidant agent capable of protecting against oxidative stress-related diseases .
- Anticancer Research : Another investigation focused on the effect of this compound on cancer cell proliferation. The study reported that treatment with 3-(2,2-Difluoropropoxy)phenol led to significant apoptosis in MCF-7 cells compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
